molecular formula C8H11N3S B14604950 1-Methyl-3-(6-methylpyridin-2-yl)thiourea CAS No. 59180-98-2

1-Methyl-3-(6-methylpyridin-2-yl)thiourea

Cat. No.: B14604950
CAS No.: 59180-98-2
M. Wt: 181.26 g/mol
InChI Key: FIPDVDIHCMPPTN-UHFFFAOYSA-N
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Description

1-Methyl-3-(6-methylpyridin-2-yl)thiourea is an organosulfur compound with the molecular formula C7H9N3S It is a derivative of thiourea, where the thiourea moiety is substituted with a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(6-methylpyridin-2-yl)thiourea typically involves the reaction of 6-methyl-2-aminopyridine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

6-methyl-2-aminopyridine+methyl isothiocyanateThis compound\text{6-methyl-2-aminopyridine} + \text{methyl isothiocyanate} \rightarrow \text{this compound} 6-methyl-2-aminopyridine+methyl isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(6-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-Methyl-3-(6-methylpyridin-2-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(6-methylpyridin-2-yl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The pyridine ring can participate in π-π stacking interactions and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, with a similar structure but without the pyridine substitution.

    1-(4-Methylpyridin-2-yl)thiourea: A similar compound with the methyl group at the 4-position of the pyridine ring.

    N-Methylthiourea: A simpler derivative with a methyl group on the nitrogen atom.

Uniqueness

1-Methyl-3-(6-methylpyridin-2-yl)thiourea is unique due to the presence of both the thiourea and pyridine moieties, which confer distinct chemical and biological properties. The substitution pattern on the pyridine ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool for scientific research and industrial applications.

Properties

CAS No.

59180-98-2

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

1-methyl-3-(6-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C8H11N3S/c1-6-4-3-5-7(10-6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12)

InChI Key

FIPDVDIHCMPPTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC

Origin of Product

United States

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